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Compound of Interest

Compound Name: L82-G17

Cat. No.: B15586069

L82-G17: An In-Depth In Vitro Technical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro
characterization of L82-G17, a selective, uncompetitive inhibitor of human DNA ligase | (Ligl).
The data and methodologies presented herein are compiled from peer-reviewed research to
facilitate further investigation and application of this compound in cancer research and drug
development.

Core Compound Characteristics

L82-G17 is a small molecule inhibitor that has demonstrated significant and selective activity
against DNA ligase I.[1][2] It represents a valuable tool for probing the catalytic activity and
cellular functions of Ligl.[1][2]
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Property Value Reference
CAS Number 92285-87-5 [3]
Molecular Formula C11H9CIN4O2 [3]
Molecular Weight 264.7 g/mol [3]
] ) Uncompetitive inhibitor of DNA
Mechanism of Action ] [1][4]
Ligase |

Step 3: Phosphodiester bond
Target Step tormation [11[2][4]

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from the in vitro characterization
of L82-G17.

Table 1: Enzyme Kinetics of L82-G17 against DNA
Ligase |

Kinetic parameters were determined using fluorescence-based ligation assays. The data
demonstrates that L82-G17 reduces both the Vmax and Km of DNA ligase |, which is
characteristic of uncompetitive inhibition.[1]

Condition Vmax (pmol/min) Km (pM)

DNA Ligase | alone 0.9 14

+ L82-G17 (20 uM) Decreased Decreased

+ L82-G17 (200 uM) Further Decreased Further Decreased

Source: Howes TRL, et al.
DNA Repair (Amst). 2017.[1]

Table 2: Selectivity Profile of L82-G17
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The selectivity of L82-G17 was assessed against other human DNA ligases at a concentration
of 200 uM.

DNA Ligase Isoform % Inhibition (at 200 pM)
DNA Ligase | (Ligl) Significant Inhibition

DNA Ligase 111 (Liglll) Minimal Inhibition

DNA Ligase IV (LiglV) No Inhibition

Source: Howes TRL, et al. DNA Repair (Amst).
2017.[1]

Table 3: Cellular Effects of L82-G17

The cellular consequences of Ligl inhibition by L82-G17 were evaluated in various cancer cell

lines.
Assay Cell Line Concentration Result
Cell Proliferation (MTT ~70% reduction in cell
HelLa 20 uM
Assay) number
DNA Synthesis (BrdU - )
) HelLa Not specified Modest reduction
Incorporation)
DNA Damage (YH2AX - Induction of DNA
] HelLa Not specified ]
foci) damage foci

Source: Howes TRL,
et al. DNA Repair
(Amst). 2017.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of L82-G17 and the general workflow
for its in vitro characterization.
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Caption: Mechanism of L82-G17 uncompetitive inhibition of DNA Ligase I.
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Caption: General experimental workflow for the in vitro characterization of L82-G17.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the characterization
of L82-G17, based on the protocols described in the primary literature.

DNA Ligation Assay

o Objective: To determine the inhibitory effect of L82-G17 on the activity of purified human
DNA ligases.

o Materials:
o Purified human DNA Ligase I, lll, and IV.
o Fluorescently labeled nicked DNA substrate.
o L82-G17 dissolved in DMSO.

o Assay buffer: 60 mM Tris-HCI (pH 8.0), 10 mM MgClz, 5 mM DTT, 1 mM ATP, and 50
png/ml BSA.

e Procedure:

o DNA ligases (500 fmol for Ligl and Liglll, 2 pmol for LiglV) were pre-incubated with 200 pM
of L82-G17 or DMSO (vehicle control) for 30 minutes at 25°C in the assay buffer.

o The ligation reaction was initiated by the addition of 1 pmol of the fluorescent nicked DNA
substrate.

o The reaction mixture was incubated for 5 minutes at 25°C.

o The reaction was stopped, and the products were analyzed by denaturing polyacrylamide
gel electrophoresis.

o The amount of ligated product was quantified using a fluorescence imager.
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Enzyme Kinetic Analysis

o Objective: To determine the kinetic parameters (Vmax and Km) of DNA Ligase | in the
presence and absence of L82-G17.

e Procedure:

o Fluorescence-based ligation assays were performed as described above with varying
concentrations of the nicked DNA substrate.

o Reactions were carried out in the absence of L82-G17 and in the presence of 20 uM and
200 uM L82-G17.

o Initial reaction velocities (pmol/min) were measured for each substrate concentration.
o The data were fitted to the Michaelis-Menten equation to determine Vmax and Km.

o Lineweaver-Burk plots were generated from the same data to visualize the mechanism of
inhibition.

Cell Proliferation (MTT) Assay
¢ Objective: To assess the effect of L82-G17 on the proliferation and viability of cancer cells.
e Materials:

o Hela cells.

o

Complete growth medium (e.g., DMEM with 10% FBS).

L82-G17.

o

[¢]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

[¢]

Solubilization buffer (e.g., DMSO or a solution of SDS in HCI).

e Procedure:

o Hela cells were seeded in 96-well plates and allowed to adhere overnight.
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o The cells were treated with various concentrations of L82-G17 (e.g., up to 20 uM) or
DMSO control for 72 hours.

o After the incubation period, MTT solution was added to each well and incubated for 4
hours at 37°C to allow for the formation of formazan crystals.

o The medium was removed, and the formazan crystals were dissolved in a solubilization
buffer.

o The absorbance was measured at 570 nm using a microplate reader.

o Cell viability was expressed as a percentage of the DMSO-treated control cells.

DNA Damage (YH2AX Foci) Assay

o Objective: To detect the formation of DNA double-strand breaks induced by L82-G17
treatment.

e Materials:
o Hela cells.
o L82-G17.
o Fixation solution (e.g., 4% paraformaldehyde).
o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
o Primary antibody against phosphorylated H2AX (yH2AX).
o Fluorescently labeled secondary antibody.
o DAPI for nuclear counterstaining.
e Procedure:
o Hela cells were grown on coverslips and treated with L82-G17 for a specified time.

o The cells were fixed and then permeabilized.
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o The cells were incubated with the primary anti-yH2AX antibody, followed by incubation
with the fluorescently labeled secondary antibody.

o The coverslips were mounted on slides with a mounting medium containing DAPI.

o The formation of yH2AX foci was visualized and quantified using fluorescence microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact
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